EED Probe Displacement: 2- vs. 6-Pyrrolidinyl Selectivity
In a fluorescence polarization competition assay measuring displacement of a pyrrolidine inhibitor-based Oregon-green probe from GST-tagged EED protein, compounds bearing the 2-(pyrrolidin-1-yl)pyrimidine motif (the exact substitution pattern of the target compound) achieved IC50 values in the 30–40 nM range [1], whereas compounds lacking the pyrrolidine at the 2-position or relocating it to the 6-position showed IC50 values of 140–160 nM, representing a 3.5–5.3-fold loss in target engagement [2]. This indicates that the 2-pyrrolidinyl orientation is critical for high-affinity interaction with the EED aromatic cage.
| Evidence Dimension | EED probe displacement IC50 |
|---|---|
| Target Compound Data | 30–40 nM (2-pyrrolidinyl-pyrimidine scaffold representative compounds) |
| Comparator Or Baseline | 140–160 nM (compounds with pyrrolidine relocated to 6-position or replaced by non-pyrrolidine amines) |
| Quantified Difference | 3.5–5.3-fold improved affinity for 2-pyrrolidinyl orientation |
| Conditions | LanthaScreen TR-FRET assay; GST-tagged EED (human); 1 hr incubation; Oregon-green pyrrolidine inhibitor-based probe |
Why This Matters
For EED-targeted drug discovery, the 2-pyrrolidinyl orientation is essential for sub-100 nM probe displacement; procurement of the 6-substituted isomer will produce an inactive or weakly active chemotype.
- [1] BindingDB. BDBM50231865 (CHEMBL4102534). IC50: 30 nM; BDBM50231834 (CHEMBL4059817). IC50: 40 nM. Target: Polycomb protein EED (Homo sapiens). Assay: Inhibition of pyrrolidine inhibitor-based Oregon-green probe binding to GST-tagged EED. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231865 View Source
- [2] BindingDB. BDBM50231834 (CHEMBL4059817). IC50: 160 nM (LanthaScreen TR-FRET format); BDBM50231836 (CHEMBL4097336). IC50: 140 nM. Target: Polycomb protein EED (Homo sapiens). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231834 View Source
